molecular formula C12H18O2Si B11881542 ((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane CAS No. 919106-39-1

((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane

Cat. No.: B11881542
CAS No.: 919106-39-1
M. Wt: 222.35 g/mol
InChI Key: KZNOJCJNUHAVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane is a chemical compound that belongs to the class of organosilicon compounds. It features a trimethylsilane group attached to a methoxy group, which is further connected to a 1,3-dihydroisobenzofuran moiety. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane typically involves the reaction of 1,3-dihydroisobenzofuran with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

1,3-Dihydroisobenzofuran+Trimethylsilyl chlorideBaseThis compound\text{1,3-Dihydroisobenzofuran} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} 1,3-Dihydroisobenzofuran+Trimethylsilyl chlorideBase​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce silanes.

Scientific Research Applications

((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane has several scientific research applications:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which ((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of desired products in synthetic reactions. The specific pathways and molecular targets depend on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (1,3-Dihydroisobenzofuran-5-yl)methanamine
  • Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate

Uniqueness

((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

919106-39-1

Molecular Formula

C12H18O2Si

Molecular Weight

222.35 g/mol

IUPAC Name

1,3-dihydro-2-benzofuran-5-ylmethoxy(trimethyl)silane

InChI

InChI=1S/C12H18O2Si/c1-15(2,3)14-7-10-4-5-11-8-13-9-12(11)6-10/h4-6H,7-9H2,1-3H3

InChI Key

KZNOJCJNUHAVFC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCC1=CC2=C(COC2)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.